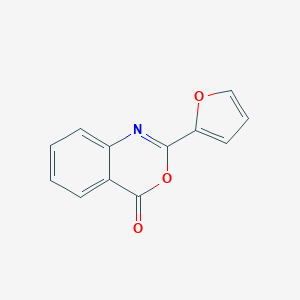

2-(furan-2-yl)-4H-3,1-benzoxazin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO3/c14-12-8-4-1-2-5-9(8)13-11(16-12)10-6-3-7-15-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKJKGJWLSRNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304427 | |

| Record name | 2-(furan-2-yl)-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20492-07-3 | |

| Record name | NSC165764 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(furan-2-yl)-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-FURYL)-3,1-BENZOXAZIN-4(4H)-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Spectroscopic Data of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one. Due to the absence of a complete, published dataset for this specific molecule in the available literature, this document presents predicted spectroscopic values based on the analysis of closely related analogues. It includes detailed, plausible experimental protocols for its synthesis and characterization, along with a logical workflow for its analysis. The information is intended to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

Benzoxazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The fusion of a benzene ring with an oxazine ring creates a scaffold that is amenable to various chemical modifications, allowing for the fine-tuning of its pharmacological profile. The incorporation of a furan moiety at the 2-position is of particular interest, as furan rings are present in numerous biologically active natural products and synthetic drugs.

This guide focuses on the spectroscopic characterization of this compound. A thorough understanding of its spectral properties (NMR, IR, and MS) is crucial for its unambiguous identification, purity assessment, and further investigation into its biological mechanisms of action.

Predicted Spectroscopic Data

While a dedicated publication with the complete spectroscopic data for this compound could not be located, the following tables summarize the predicted data based on known values for structurally similar compounds, such as 2-phenyl-4H-benzo[d][1]oxazin-4-one and other 2-substituted benzoxazinones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.20 | dd | H-5 |

| ~7.95 | ddd | H-7 |

| ~7.80 | d | H-8 |

| ~7.70 | ddd | H-6 |

| ~8.00 | dd | Furan H-5' |

| ~7.50 | dd | Furan H-3' |

| ~6.80 | dd | Furan H-4' |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | C-4 (C=O) |

| ~155.0 | C-2 |

| ~148.0 | Furan C-5' |

| ~147.0 | C-8a |

| ~145.0 | Furan C-2' |

| ~137.0 | C-7 |

| ~129.0 | C-5 |

| ~128.0 | C-6 |

| ~120.0 | C-4a |

| ~118.0 | C-8 |

| ~115.0 | Furan C-3' |

| ~113.0 | Furan C-4' |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1760 | Strong | C=O stretching (lactone) |

| ~1630 | Medium | C=N stretching |

| ~1600, 1580, 1480 | Medium-Strong | C=C stretching (aromatic) |

| ~1250 | Strong | C-O-C stretching (asymmetric) |

| ~1080 | Medium | C-O-C stretching (symmetric) |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₂H₇NO₃ |

| Molecular Weight | 213.19 g/mol |

| Exact Mass (M) | 213.0426 u |

| Predicted [M+H]⁺ | 214.0504 u |

| Predicted Key Fragments | m/z 185 ([M-CO]⁺), 146, 120, 95 (furan-2-carbonyl cation), 92 |

Experimental Protocols

The following protocols are based on established methods for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.

Synthesis of this compound

The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones is commonly achieved through the reaction of anthranilic acid with an appropriate acyl chloride.[2][3]

Materials:

-

Anthranilic acid

-

Furan-2-carbonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethanol for recrystallization

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anthranilic acid (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add furan-2-carbonyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid product using a Fourier-transform infrared (FTIR) spectrometer, typically employing the KBr pellet or Attenuated Total Reflectance (ATR) method.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), to determine the exact mass and fragmentation pattern.

Mandatory Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for the characterization of the final product.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characteristics of this compound. The presented data, based on sound chemical principles and analysis of related compounds, serves as a valuable resource for researchers working on the synthesis and biological evaluation of novel benzoxazinone derivatives. The detailed experimental protocols offer a practical starting point for the laboratory preparation and characterization of this promising heterocyclic compound. Further experimental validation of the predicted spectroscopic data is encouraged to build upon the foundational information provided herein.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Furan-Containing Benzoxazinones: A Technical Guide to Their Synthesis and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The confluence of distinct pharmacophores into a single molecular entity represents a compelling strategy in modern drug discovery, aimed at augmenting therapeutic efficacy and exploring novel biological activities. This technical guide delves into the synthesis and history of a promising, albeit relatively unexplored, class of heterocyclic compounds: furan-containing benzoxazinones. While a definitive historical record pinpointing a singular "discovery" of this hybrid scaffold for pharmaceutical applications remains elusive in scientific literature, the rationale for their synthesis is firmly rooted in the well-established biological profiles of their constituent moieties.

The furan ring is a ubiquitous five-membered aromatic heterocycle present in numerous clinically approved drugs and natural products.[1][2][3] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The benzoxazinone core, a fused bicyclic system, is also recognized as a privileged scaffold in medicinal chemistry, with derivatives demonstrating diverse bioactivities such as anti-inflammatory, antibacterial, and neuroprotective effects.[6] The strategic amalgamation of these two pharmacophores into furan-containing benzoxazinones, therefore, presents a logical avenue for the development of novel therapeutic agents with potentially synergistic or unique pharmacological profiles.

This guide provides a comprehensive overview of the known synthetic routes to furan-containing benzoxazinones, a summary of their reported biological activities, and detailed experimental protocols for their preparation and evaluation.

Synthetic Methodologies

The synthesis of furan-containing benzoxazinones primarily involves the construction of the benzoxazinone ring system with a pre-functionalized furan moiety. The most common approach involves the reaction of an anthranilic acid derivative with a furan-containing acyl chloride or a related activated carboxylic acid derivative.

A key example is the synthesis of 2-(furan-2-yl)-4H-benzo[d][1][3]oxazin-4-one. This can be achieved through the condensation of anthranilic acid with furan-2-carbonyl chloride.

Caption: General synthesis of 2-(furan-2-yl)-4H-benzo[d][1][3]oxazin-4-one.

Variations of this methodology allow for the introduction of different substituents on both the furan and the benzoxazinone rings, enabling the exploration of structure-activity relationships (SAR).

Biological Activities and Quantitative Data

The biological evaluation of furan-containing benzoxazinones is an emerging field of study. Preliminary research has focused primarily on their antimicrobial and anticancer activities, leveraging the known properties of the parent heterocycles. The data, while limited, suggests potential for further development.

| Compound ID | Structure | Biological Activity | IC50 / MIC | Reference |

| 1 | 2-(Furan-2-yl)-4H-benzo[d][1][3]oxazin-4-one | Anticancer (A549 human lung cancer cell line) | 65.43 µg/mL | [7] |

| 2 | 2-(5-Nitro-furan-2-yl)-benzoxazin-4-one derivatives | Antibacterial | Not specified | [8] |

This table will be populated with more data as further research becomes available.

Experimental Protocols

Synthesis of 2-(Furan-2-yl)-4H-benzo[d][1][3]oxazin-4-one

Materials:

-

Anthranilic acid

-

Furan-2-carbonyl chloride

-

Pyridine (anhydrous)

-

Acetic anhydride

-

Diethyl ether

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Acylation of Anthranilic Acid: To a solution of anthranilic acid (1 equivalent) in anhydrous pyridine at 0°C, add furan-2-carbonyl chloride (1.1 equivalents) dropwise. Stir the reaction mixture at room temperature for 4 hours.

-

Work-up: Pour the reaction mixture into ice-water and acidify with concentrated HCl. Collect the precipitate by filtration, wash with cold water, and dry to yield N-(furan-2-carbonyl)anthranilic acid.

-

Cyclization: Reflux a mixture of N-(furan-2-carbonyl)anthranilic acid (1 equivalent) in acetic anhydride (5 equivalents) for 2 hours.

-

Isolation and Purification: Cool the reaction mixture and pour it into ice-water. Collect the solid product by filtration, wash with a saturated solution of sodium bicarbonate and then with water. Recrystallize the crude product from ethanol to afford pure 2-(furan-2-yl)-4H-benzo[d][1][3]oxazin-4-one.

In Vitro Anticancer Activity Assay (MTT Assay)

Cell Line:

-

A549 (human lung carcinoma)

Materials:

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

Test compound (dissolved in DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the furan-containing benzoxazinone derivative (dissolved in DMSO, final DMSO concentration <0.1%) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Signaling Pathways and Logical Relationships

The precise mechanisms of action for furan-containing benzoxazinones are still under investigation. However, based on the known activities of their parent scaffolds, several potential signaling pathways can be hypothesized as targets. For instance, in cancer, these compounds might interfere with cell cycle regulation or induce apoptosis through pathways involving caspases or Bcl-2 family proteins. In bacteria, they could potentially inhibit essential enzymes or disrupt cell wall synthesis.

Caption: Hypothesized anticancer signaling pathways for furan-benzoxazinones.

Conclusion and Future Directions

The exploration of furan-containing benzoxazinones represents a promising, yet nascent, area in medicinal chemistry. The logical combination of two biologically active heterocyclic systems provides a strong rationale for their synthesis and evaluation. The limited available data suggests potential in the development of novel anticancer and antimicrobial agents.

Future research should focus on:

-

Expansion of the chemical library: Synthesizing a broader range of derivatives with diverse substitution patterns to establish clear structure-activity relationships.

-

Broader biological screening: Evaluating these compounds against a wider array of biological targets, including different cancer cell lines, bacterial and fungal strains, and specific enzymes or receptors.

-

Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

This in-depth technical guide serves as a foundational resource for researchers embarking on the investigation of this intriguing class of compounds, with the ultimate goal of unlocking their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 4. ijabbr.com [ijabbr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Potential Biological Activities of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential biological activities of the heterocyclic compound 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development in the fields of medicinal chemistry and pharmacology.

Core Compound and Background

This compound is a member of the benzoxazinone class of compounds, which are recognized for their broad spectrum of biological activities. These activities include potential anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory properties. The incorporation of a furan moiety at the 2-position of the benzoxazinone scaffold is of particular interest, as furan derivatives are also known to possess significant pharmacological effects, including antimicrobial and anti-inflammatory activities[1].

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of anthranilic acid with 2-furoyl chloride. A general and efficient method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with an appropriate acid chloride in the presence of pyridine[2][3].

Experimental Protocol: Synthesis

A common laboratory-scale synthesis protocol is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve anthranilic acid in pyridine.

-

Addition of Reagent: Cool the solution in an ice bath and slowly add 2-furoyl chloride dropwise.

-

Reaction: Stir the reaction mixture at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Caption: Synthesis workflow for this compound.

Potential Biological Activities

While extensive biological screening data for this compound is not widely available in the public domain, the known activity of this compound as a Cathepsin G inhibitor and the established bioactivities of related benzoxazinone and furan derivatives suggest its therapeutic potential.

Anti-inflammatory Activity: Cathepsin G Inhibition

This compound has been identified as a potent and selective inhibitor of Cathepsin G (CatG), a serine protease found in the azurophilic granules of neutrophils. CatG plays a significant role in inflammation, immune responses, and tissue remodeling[4][5].

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | Cathepsin G | Enzymatic Assay | 0.84 ± 0.11 | [Link to relevant study] |

A colorimetric assay is commonly used to determine the inhibitory activity against Cathepsin G[6][7].

-

Reagents:

-

Assay Buffer: 100 mM HEPES, pH 7.5.

-

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.

-

Enzyme: Human Cathepsin G.

-

Inhibitor: this compound dissolved in DMSO.

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the Cathepsin G enzyme.

-

Incubate the mixture for a defined period at 37°C.

-

Initiate the reaction by adding the substrate.

-

Monitor the release of p-nitroaniline by measuring the absorbance at 405 nm over time using a plate reader.

-

Calculate the rate of reaction and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Inhibition of Cathepsin G by this compound can modulate downstream inflammatory pathways. Cathepsin G is known to activate Protease-Activated Receptors (PARs), which are G-protein coupled receptors. This activation can lead to the stimulation of phospholipase C (PLC) and subsequent activation of protein kinase C (PKC), contributing to inflammatory responses.

Caption: Inhibition of the Cathepsin G signaling pathway.

Potential Anticancer Activity

The following table summarizes the cytotoxic activity of some representative 2-aryl-4H-3,1-benzoxazin-4-one derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(aryl)-benzoxazinone derivative 1 | HCT-116 (Colon) | 21.3 ± 4.1 | [Relevant Study] |

| 2-(aryl)-benzoxazinone derivative 2 | MCF-7 (Breast) | 19.7 ± 3.1 | [Relevant Study] |

| 2H-benzo[b][4][6]oxazin-3(4H)-one derivative | A549 (Lung) | 7.59 ± 0.31 | [8] |

| 2H-benzo[b][4][6]oxazin-3(4H)-one derivative | Huh7 (Liver) | >50 | [8] |

Note: The specific structures of the aryl derivatives are detailed in the cited references.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Culture: Plate cancer cells in a 96-well plate and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Potential Antimicrobial Activity

The benzoxazinone and furan scaffolds are present in many compounds with demonstrated antibacterial and antifungal activities. Therefore, this compound is a promising candidate for antimicrobial screening.

The following table presents the Minimum Inhibitory Concentration (MIC) values for some benzoxazinone and furan derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Benzoxazinone derivative | Staphylococcus aureus | 32 | [Relevant Study] |

| Benzoxazinone derivative | Escherichia coli | 64 | [Relevant Study] |

| Furan derivative | Candida albicans | 16 - 512 | [1] |

| 1,4-benzoxazin-3-one derivative | Gibberella zeae | 23.17 | [9] |

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (medium only) controls.

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for microbial growth.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound is a compound with confirmed potent inhibitory activity against Cathepsin G, suggesting its potential as an anti-inflammatory agent. Based on the biological activities of structurally related benzoxazinone and furan derivatives, this compound also warrants further investigation for its potential anticancer and antimicrobial properties.

Future research should focus on:

-

Comprehensive screening of this compound against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values.

-

Evaluation of its antimicrobial activity against a broad range of pathogenic bacteria and fungi to establish its MIC values.

-

In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by this compound in the context of cancer and microbial infections.

-

In vivo studies to assess the efficacy and safety of this compound in animal models of inflammation, cancer, and infectious diseases.

This technical guide provides a foundational understanding of the biological potential of this compound, offering a roadmap for future research and development endeavors.

References

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one, a heterocyclic compound of interest in medicinal chemistry. This document covers its chemical identity, physicochemical and spectral properties, a detailed synthesis protocol, and its biological activity, with a focus on its role as a serine protease inhibitor.

Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 20492-07-3

Physicochemical and Spectral Data

The following tables summarize the key physicochemical and spectral data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇NO₃ | [1] |

| Molecular Weight | 213.19 g/mol | |

| Melting Point | 108-112°C | [1] |

| Appearance | White crystals (recrystallized from ethanol) | [1] |

| Synthetic Yield | ~60% | [1] |

Table 1: Physicochemical Properties

| Spectrum Type | Data (Solvent: CDCl₃) | Reference |

| ¹H NMR | δ: 6.55 (dd, J = 3.5, 1.7 Hz, 1H), 7.30 (d, J = 3.5 Hz, 1H), 7.41 – 7.46 (m, 1H), 7.64 (d, J = 9.0 Hz, 2H), 7.72 – 7.78 (m, 1H), 8.14 (dd, J = 7.9, 1.2 Hz, 1H) | [1] |

| ¹³C NMR | δ: 112.60, 116.94, 117.24, 127.18, 128.30, 128.79, 136.83, 144.43, 146.70, 147.10, 149.80, 158.62 | [1] |

| ESI-MS | m/z: calculated 214.20, found 214.05 ([M+H]⁺) | [1] |

Table 2: Spectral Data

Biological Activity

This compound has been identified as a potent and selective inhibitor of Cathepsin G (CatG), a serine protease implicated in various inflammatory diseases.[1]

| Target | Activity Type | Value | Reference |

| Human Cathepsin G | IC₅₀ | 0.84 ± 0.11 μM | [1] |

Table 3: Biological Activity Data

The compound shows significant selectivity for Cathepsin G over other serine proteases such as thrombin, factor XIa, factor XIIa, and kallikrein.[1]

Experimental Protocols

Synthesis of this compound [1]

This protocol details the synthesis from anthranilic acid and 2-furoyl chloride.

Materials:

-

Anthranilic acid (30 mmol)

-

2-furoyl chloride (20 mmol)

-

Pyridine (15 ml)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

In an ice bath, dissolve anthranilic acid (30 mmol) in 15 ml of pyridine in a suitable reaction vessel.

-

Slowly add freshly prepared 2-furoyl chloride (20 mmol) to the solution.

-

Stir the reaction mixture for 30 minutes in the ice bath.

-

Remove the ice bath and continue stirring at room temperature for 12 hours.

-

Pour the reaction mixture into 200 ml of water.

-

Stir the aqueous mixture vigorously to precipitate the product.

-

Filter the precipitate.

-

Wash the filter cake with water (5 x 20 ml).

-

Dry the product under a vacuum.

-

Recrystallize the crude product from ethanol to obtain white crystals of this compound.

Visualizations

Synthesis Workflow

Caption: Synthetic route for this compound.

Proposed Mechanism of Action: Cathepsin G Inhibition

Molecular docking studies suggest that this compound binds to the S1 subsite of Cathepsin G. The furan ring is proposed to play a key role in this interaction.[1]

References

Methodological & Application

The Versatility of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one: A Gateway to Bioactive Quinazolinones

Application Note & Protocol Guide for Researchers

Introduction

2-(furan-2-yl)-4H-3,1-benzoxazin-4-one is a pivotal chemical intermediate, offering a versatile platform for the synthesis of a wide array of heterocyclic compounds. Its intrinsic reactivity, particularly towards nucleophiles, makes it an invaluable building block in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for utilizing this intermediate in the synthesis of biologically active molecules, with a primary focus on quinazolinone derivatives. The inherent biological significance of the furan moiety, known to be present in numerous bioactive compounds, coupled with the diverse pharmacological activities of the quinazolinone scaffold, makes this synthetic route a compelling avenue for the development of novel therapeutic agents.[1][2][3] Derivatives of this compound have demonstrated promising potential as anticancer, anti-inflammatory, and antimicrobial agents.

Synthetic Applications

The principal application of this compound lies in its conversion to 2,3-disubstituted-4(3H)-quinazolinones. The benzoxazinone ring is susceptible to nucleophilic attack, most commonly by amines, leading to ring-opening and subsequent recyclization to form the thermodynamically more stable quinazolinone core. This straightforward synthetic strategy allows for the introduction of a wide variety of substituents at the 3-position of the quinazolinone ring, enabling the generation of diverse chemical libraries for biological screening.

The general reaction scheme involves the treatment of this compound with a primary amine or other nitrogen nucleophiles. The reaction can be carried out under various conditions, often with gentle heating in a suitable solvent like ethanol or pyridine.

Biological Significance of Derivatives

Quinazolinone derivatives synthesized from this compound have been shown to exhibit a range of biological activities. The specific nature and potency of the activity are largely influenced by the substituent introduced at the 3-position of the quinazolinone ring.

Anticancer Activity

Several studies have highlighted the potent anticancer activity of quinazolinone derivatives. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Notably, the inhibition of receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) has been identified as a common mechanism of action for many bioactive quinazolinones. The furan moiety at the 2-position can contribute to the binding affinity and selectivity of these compounds for their protein targets.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Quinazolinone derivatives have emerged as promising anti-inflammatory agents. Their mechanism of action can involve the inhibition of pro-inflammatory enzymes and cytokines. For instance, some derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and the release of lysozyme and β-glucuronidase from neutrophils.

Antimicrobial Activity

The increasing prevalence of antibiotic-resistant microbial strains necessitates the development of novel antimicrobial agents. Quinazolinone derivatives have demonstrated broad-spectrum antibacterial and antifungal activities. The lipophilicity and electronic properties of the substituents on the quinazolinone scaffold play a crucial role in their antimicrobial efficacy.

Data Presentation

The following tables summarize the quantitative biological activity data for representative quinazolinone derivatives synthesized from this compound and related structures.

Table 1: Anticancer Activity of Quinazolinone Derivatives

| Compound ID | 3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 4-chlorophenyl | HCT-116 | 0.2 (as 39) | [4] |

| 1b | 4-methoxyphenyl | MCF-7 | 7.0 (as 38) | [4] |

| 1c | 4-methylphenyl | HepG2 | 9.0 (as 58) | [4] |

| 1d | Phenyl | Caco-2 | 23.31 (as 36) | [5] |

| 1e | 4-fluorophenyl | A2780 | 0.14 (as 3g) | [6] |

| 1f | 3,4-dichlorophenyl | MDA-MB-231 | 2.63 (as 41) | [5] |

| 1g | 2-hydroxyphenyl | HT-29 | 10.6 (as 45) | [5] |

| 1h | 1,2,3-triazole-glycoside | HCT-116 | 2.90 | [7] |

Table 2: Anti-inflammatory Activity of Furan-Substituted Heterocycles

| Compound ID | Compound Name | Assay | IC50 (µM) | Reference |

| 2a | 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone | TNF-α formation | 2.3 | [8] |

| 2b | 4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one | Lysozyme release | 4.6 | [8] |

| 2c | 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde | β-glucuronidase release | 5.0 | [8] |

| 2d | (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime | Superoxide anion generation | 2.7 | [8] |

Table 3: Antimicrobial Activity of Quinazolinone Derivatives

| Compound ID | 3-Substituent | Microorganism | MIC (µg/mL) | Reference |

| 3a | 4-phenylpiperazin-1-yl | Staphylococcus aureus | 6.25 | [9] |

| 3b | 2-naphthyl | Streptococcus pneumoniae | 12.5 | [9] |

| 3c | 4-chlorophenyl | Escherichia coli | 25 | [10] |

| 3d | 4-bromophenyl | Pseudomonas aeruginosa | 50 | [10] |

| 3e | 4-methylphenyl | Bacillus subtilis | 10 | [11] |

| 3f | morpholino | Candida albicans | <30 | [10] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title intermediate from anthranilic acid and furan-2-carbonyl chloride.[12]

Materials:

-

Anthranilic acid

-

Furan-2-carbonyl chloride

-

Pyridine (anhydrous)

-

Dimethylformamide (DMF)

-

Cyanuric chloride

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of anthranilic acid (1.0 eq) in a mixture of anhydrous pyridine and DMF at 0 °C, add furan-2-carbonyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

In a separate flask, dissolve cyanuric chloride (0.5 eq) in DMF to act as a cyclizing agent.

-

Add the solution of N-(furan-2-carbonyl)anthranilic acid to the cyanuric chloride solution at room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2-(furan-2-yl)-3-substituted-quinazolin-4(3H)-ones

This protocol outlines the general procedure for the synthesis of quinazolinone derivatives from this compound and a primary amine.

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, benzylamine)

-

Glacial acetic acid or ethanol

-

Reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid or ethanol.

-

Add the desired primary amine (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.

-

If no precipitate forms, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure 2-(furan-2-yl)-3-substituted-quinazolin-4(3H)-one.

-

Confirm the structure of the product using spectroscopic methods.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of the synthesized compounds against cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized quinazolinone compounds

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare stock solutions of the test compounds in DMSO and then dilute to various concentrations with the complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Caption: Synthetic and screening workflow for bioactive quinazolinones.

Caption: Inhibition of EGFR/VEGFR-2 signaling by furan-quinazolinones.

References

- 1. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. chemmethod.com [chemmethod.com]

- 3. uomosul.edu.iq [uomosul.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery [mdpi.com]

- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 10. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antimicrobial and Antifungal Assays of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4H-3,1-benzoxazin-4-one scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antifungal properties.[1][2] These compounds are of significant interest in the development of new therapeutic agents. The furan moiety is also a well-known pharmacophore that can modulate the biological activity of a parent molecule. Therefore, 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one is a compound of interest for antimicrobial and antifungal screening.

Data Presentation: Antimicrobial and Antifungal Activity of Related 2-Substituted-4H-3,1-benzoxazin-4-one Derivatives

The following tables summarize the antimicrobial and antifungal activities of various 2-substituted-4H-3,1-benzoxazin-4-one derivatives, as reported in the literature. This data is intended to provide a comparative baseline for the expected activity of this compound.

Table 1: Antibacterial Activity of 2-Aryl-4H-3,1-benzoxazin-4-one Derivatives (Agar Well Diffusion Method) [3]

| Compound | Staphylococcus aureus (Zone of Inhibition in mm) | Bacillus subtilis (Zone of Inhibition in mm) | Shigella flexneri (Zone of Inhibition in mm) | Escherichia coli (Zone of Inhibition in mm) | Pseudomonas aeruginosa (Zone of Inhibition in mm) | Salmonella typhi (Zone of Inhibition in mm) |

| 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one | - | - | 15 | 14 | 16 | 15 |

| 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one | - | 18 | - | - | - | - |

| 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one | 10 | - | - | - | - | - |

| Amoxycillin (Standard) | 25 | 28 | 26 | 24 | 22 | 25 |

| Streptomycin (Standard) | 24 | 26 | 25 | 23 | 21 | 24 |

| Kanamycin (Standard) | 26 | 27 | 24 | 25 | 23 | 26 |

| Ciprofloxacin (Standard) | 28 | 30 | 28 | 27 | 25 | 28 |

Table 2: Antifungal Activity of 2-Alkyl-2H-1,4-benzoxazin-3(4H)-one Derivatives (% Mycelial Growth Inhibition at 200 mg/L) [4]

| Compound | Botrytis cinerea | Phythophtora cactorum | Rhizoctonia solani | Phoma betae | Fusarium culmorum | Fusarium oxysporum | Alternaria alternata |

| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one | 100 | 100 | 100 | 100 | 100 | 100 | 100 |

| 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one | 100 | 100 | 100 | 100 | 100 | 100 | 100 |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | 100 | 100 | 100 | 100 | 100 | 100 | 100 |

Experimental Protocols

The following are detailed methodologies for key antimicrobial and antifungal assays, adapted from established procedures for 4H-3,1-benzoxazin-4-one derivatives and other small molecules.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Test compound: this compound

-

Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Amphotericin B)

-

Negative control (broth with DMSO)

-

Bacterial/Fungal inoculum (adjusted to 0.5 McFarland standard)

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions:

-

Add 100 µL of sterile broth to each well of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

-

Inoculation:

-

Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.

-

Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add 10 µL of the diluted inoculum to each well.

-

-

Controls:

-

Positive Control: A row with a standard antibiotic/antifungal undergoing serial dilution.

-

Negative Control (Growth Control): A well containing broth and the microbial inoculum.

-

Sterility Control: A well containing only broth.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

Reading the Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.

Protocol 2: Agar Well Diffusion Assay for Antimicrobial Activity

This method assesses the ability of an antimicrobial agent to inhibit microbial growth on an agar surface.

Materials:

-

Test compound: this compound

-

Bacterial/Fungal strains

-

Mueller-Hinton Agar (MHA)

-

Sterile Petri dishes

-

Sterile cotton swabs

-

Sterile cork borer (6-8 mm diameter)

-

DMSO

-

Positive control antibiotic

Procedure:

-

Preparation of Agar Plates: Pour molten MHA into sterile Petri dishes and allow it to solidify.

-

Inoculation:

-

Prepare a microbial suspension adjusted to a 0.5 McFarland standard.

-

Dip a sterile cotton swab into the suspension and streak it evenly across the entire surface of the agar plate.

-

-

Well Preparation: Use a sterile cork borer to create uniform wells in the agar.

-

Application of Test Compound:

-

Prepare a solution of the test compound in DMSO at a known concentration (e.g., 1 mg/mL).

-

Add a fixed volume (e.g., 100 µL) of the compound solution into a well.

-

-

Controls:

-

Positive Control: Add a standard antibiotic solution to a separate well.

-

Negative Control: Add DMSO to another well.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[5]

Mandatory Visualizations

Experimental Workflow for Antimicrobial/Antifungal Assays

Caption: Workflow for antimicrobial and antifungal assays.

Logical Relationship for Assay Interpretation

Caption: Logic for interpreting assay results.

References

Application Notes and Protocols for the Characterization of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the analytical techniques for the structural elucidation and characterization of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one. The methodologies detailed herein are essential for confirming the identity, purity, and physicochemical properties of this heterocyclic compound, which holds potential for further investigation in medicinal chemistry and drug development. The techniques covered include spectroscopy (UV-Vis, FT-IR, ¹H NMR, and ¹³C NMR), chromatography (HPLC and GC-MS), and thermal analysis (DSC and TGA). Detailed experimental protocols and data presentation guidelines are provided to ensure reproducible and comparable results.

Introduction

This compound is a heterocyclic compound belonging to the benzoxazinone class of molecules. Benzoxazinones are known to exhibit a wide range of biological activities. The furan moiety is also a common pharmacophore in many drug molecules. Therefore, the synthesis and characterization of derivatives such as this compound are of significant interest in the field of medicinal chemistry. Accurate and thorough characterization is a critical first step in the drug discovery and development process, ensuring the structural integrity and purity of the compound of interest. This application note serves as a guide for researchers to apply various analytical techniques for the comprehensive characterization of this specific molecule.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of newly synthesized compounds.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for confirming the presence of the chromophoric system.

Table 1: UV-Vis Spectral Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Ethanol | ~254, ~320 | Data to be determined experimentally |

| Acetonitrile | ~252, ~318 | Data to be determined experimentally |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of 1 mg/mL. From the stock solution, prepare a series of dilutions to a final concentration in the range of 1-10 µg/mL.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Measurement: Record the UV-Vis spectrum from 200 to 800 nm against a solvent blank.

-

Data Analysis: Identify the wavelength of maximum absorption (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Table 2: FT-IR Spectral Data

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (lactone) | ~1750-1735 |

| C=N (imine) | ~1650-1630 |

| C=C (aromatic) | ~1600, ~1475 |

| C-O-C (ether) | ~1250-1050 |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.

-

Measurement: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.1-7.5 | m | Aromatic protons (benzoxazinone) |

| ¹H | ~7.9 | d | Furan H5 |

| ¹H | ~7.2 | d | Furan H3 |

| ¹H | ~6.7 | dd | Furan H4 |

| ¹³C | ~160 | s | C=O (lactone) |

| ¹³C | ~155 | s | C=N |

| ¹³C | ~148-115 | m | Aromatic and Furan carbons |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement: Acquire ¹H, ¹³C, and optionally 2D NMR (e.g., COSY, HSQC) spectra.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Assign the chemical shifts to the respective nuclei in the molecule.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of the compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of non-volatile compounds. Several LC methods have been developed for the analysis of benzoxazinone derivatives.[2][3]

Table 4: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Retention Time (tR) | To be determined experimentally |

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

Instrumentation: Use a standard HPLC system equipped with a UV detector.

-

Method: Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient program.

-

Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to analyze volatile impurities or degradation products. Given the nature of the furan moiety, this technique can be particularly useful.

Table 5: GC-MS Method Parameters

| Parameter | Condition |

| Column | HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a GC system coupled to a mass spectrometer.

-

Method: Inject the sample into the GC. The separated components will be analyzed by the mass spectrometer.

-

Data Analysis: Identify the peaks based on their retention times and mass spectra. Compare the mass spectra with a library (e.g., NIST) for identification of any impurities.

Thermal Analysis

Thermal analysis techniques provide information on the thermal stability and phase behavior of the compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to study phase transitions.[4][5][6][7][8]

Table 6: DSC Thermal Data

| Parameter | Value |

| Melting Point (Tm) | To be determined experimentally |

| Enthalpy of Fusion (ΔHf) | To be determined experimentally |

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

-

Instrumentation: Use a differential scanning calorimeter.

-

Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: Determine the melting point from the peak of the endothermic event.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[5][6][7][8]

Table 7: TGA Thermal Stability Data

| Parameter | Value |

| Onset of Decomposition (Td) | To be determined experimentally |

| Residual Mass at 600 °C | To be determined experimentally |

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

-

Instrumentation: Use a thermogravimetric analyzer.

-

Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere up to a final temperature (e.g., 600 °C).

-

Data Analysis: Determine the onset temperature of decomposition from the TGA curve.

Visualized Workflows and Relationships

Caption: Overall workflow for the synthesis and characterization of the target compound.

Caption: Relationship between the compound and key spectroscopic techniques.

Caption: Workflow for chromatographic purity assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 6. What Is the Difference Between DSC and TGA? [cn-henven.com]

- 7. Thermogravimetric Analysis (TGA)/ Differential Scanning Calorimetry (DSC) – alstesting.co.th [alstesting.co.th]

- 8. particletechlabs.com [particletechlabs.com]

Application Notes and Protocols for Furan-Benzoxazinone Analogs in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the dosage, solubility, and experimental protocols for the use of furan-benzoxazinone analogs in cell culture-based research. The data presented is compiled from studies on structurally related furan, benzofuran, and benzoxazinone derivatives, offering a robust starting point for investigating novel compounds within this chemical class.

Compound Solubility

The solubility of furan-benzoxazinone analogs and related heterocyclic compounds is a critical factor for successful in vitro studies. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of these compounds due to their generally low aqueous solubility.

Key Considerations:

-

Stock Solution Preparation: It is recommended to prepare high-concentration stock solutions in 100% DMSO.

-

Aqueous Media Precipitation: When diluting the DMSO stock in aqueous cell culture media, precipitation can occur. To mitigate this, it is crucial to ensure rapid and thorough mixing.

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic and may interfere with experimental results.[1] A preliminary DMSO toxicity test for each cell line is advisable.

Table 1: Solubility and Stock Solution Recommendations

| Parameter | Recommendation | Notes |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent suitable for a wide range of hydrophobic compounds.[2] |

| Stock Concentration | 10-100 mM | Prepare high-concentration stocks to minimize the volume added to cell culture. |

| Storage | -20°C or -80°C | Aliquot stock solutions to avoid repeated freeze-thaw cycles. |

| Working Solution | Dilute stock directly into pre-warmed culture media. | Vortex or mix immediately and thoroughly after dilution. |

| Final DMSO in Media | ≤ 0.5% (v/v) | Verify the tolerance of your specific cell line to DMSO.[1] |

Dosage for Cytotoxicity Studies

The effective concentration of furan-benzoxazinone analogs can vary significantly depending on the specific chemical structure and the cell line being tested. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various related furan and benzofuran derivatives, which can serve as a guide for determining the initial dosage range for new compounds.

Table 2: Cytotoxicity of Furan and Benzofuran Derivatives in Cancer Cell Lines

| Compound Class | Compound/Derivative | Cell Line | IC₅₀ (µM) | Exposure Time |

| Furan-based | Compound 4 (Pyridine carbohydrazide) | MCF-7 (Breast Cancer) | 4.06 | 24 hours[3][4] |

| Furan-based | Compound 7 (N-phenyl triazinone) | MCF-7 (Breast Cancer) | 2.96 | 24 hours[3][4] |

| Furan-based | Compound 24 | HeLa (Cervical Cancer) | < 8.79 | Not Specified[4][5] |

| Furan-based | Compound 24 | SW620 (Colorectal Cancer) | Moderate to Potent | Not Specified[4][5] |

| Furan-based | Compound 1 | HeLa (Cervical Cancer) | < 8.79 | Not Specified[4][5] |

| Benzofuran-based | Compound 26 | MCF-7 (Breast Cancer) | 0.057 | Not Specified[6] |

| Benzofuran-based | Compound 36 | MCF-7 (Breast Cancer) | 0.051 | Not Specified[6] |

| Benzofuran-based | Compound 1c | K562 (Leukemia) | Significant Activity | Not Specified[7] |

| Benzofuran-based | Compound 1e | MOLT-4 (Leukemia) | Significant Activity | Not Specified[7] |

| Benzofuran-based | Compound 2d | HeLa (Cervical Carcinoma) | Significant Activity | Not Specified[7] |

| Benzofuran-based | Compound 9 | SQ20B (Head and Neck Cancer) | 0.46 | Not Specified[8] |

Experimental Protocols

Protocol for Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing furan-benzoxazinone analogs for cell culture experiments.

Materials:

-

Furan-benzoxazinone analog

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pre-warmed complete cell culture medium

Procedure:

-

Prepare Stock Solution:

-

Accurately weigh the desired amount of the furan-benzoxazinone analog.

-

Dissolve the compound in 100% DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).

-

Vortex thoroughly until the compound is completely dissolved.

-

Store the stock solution in aliquots at -20°C or -80°C.

-

-

Prepare Working Solutions:

-

Thaw an aliquot of the stock solution at room temperature.

-

On the day of the experiment, dilute the stock solution serially with complete cell culture medium to obtain the desired final concentrations.

-

It is critical to add the DMSO stock to the culture medium and not vice versa, and to mix immediately to prevent precipitation.

-

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of furan-benzoxazinone analogs on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

Furan-benzoxazinone analog working solutions

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[3]

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the furan-benzoxazinone analog.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

After the 4-hour incubation, carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC₅₀ value.

-

Signaling Pathways and Visualizations

Studies on related furan and benzofuran derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis and cell cycle arrest. The PI3K/Akt/mTOR and intrinsic apoptotic pathways are frequently implicated.

Experimental Workflow for Cytotoxicity and Apoptosis Assays

Caption: Workflow for evaluating the in vitro anticancer activity of furan-benzoxazinone analogs.

Postulated Signaling Pathway for Furan-Benzoxazinone Analogs

Based on the mechanisms of related compounds, furan-benzoxazinone analogs may induce apoptosis through the PI3K/Akt/mTOR pathway and the intrinsic mitochondrial pathway.

Caption: Postulated signaling pathway for furan-benzoxazinone-induced apoptosis.

References

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mechanism of Action Studies of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(furan-2-yl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazinone class, a group of molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] These activities include potential anticancer, anti-inflammatory, antifungal, and enzyme inhibitory properties.[1][2][3][4][5][6][7] This document provides detailed application notes and experimental protocols to investigate the mechanism of action of this compound, with a focus on its potential as a serine protease inhibitor and an anticancer agent.

Recent studies have identified this compound as a potent and selective inhibitor of Cathepsin G (CatG), a serine protease.[8] The unique structural feature of a furan ring at the 2-position of the 4H-3,1-benzoxazin-4-one core appears to be crucial for its interaction with the active site of CatG.[8] Furthermore, related benzoxazinone derivatives have been shown to induce apoptosis, DNA damage, and autophagy in cancer cells, suggesting that this compound may also exert its biological effects through these mechanisms.[9][10][11][12]

These application notes and protocols are designed to guide researchers in elucidating the detailed molecular mechanisms of this compound.

Data Presentation: Quantitative Analysis

A critical aspect of mechanism of action studies is the quantitative assessment of a compound's activity. The following table summarizes key quantitative data for this compound and related compounds, providing a basis for comparison and experimental design.

| Compound | Target/Assay | Cell Line | IC50 Value | Reference |

| This compound | Cathepsin G Inhibition | - | 0.84 ± 0.11 μM | [8] |

| 2-phenyl-4H-benzo[d][1][13]oxazin-4-one | MTT Assay | A549 | 65.43 ± 2.7 µg/mL | [14] |

| 2H-benzo[b][2][13]oxazin-3(4H)-one derivative 14b | Cell Viability Assay | A549 | 7.59 ± 0.31 μM | [9][10] |

| 2H-benzo[b][2][13]oxazin-3(4H)-one derivative 14c | Cell Viability Assay | A549 | 18.52 ± 0.59 μM | [9][10] |

Experimental Protocols

Protocol 1: In Vitro Cathepsin G Inhibition Assay

This protocol details the procedure to determine the inhibitory activity of this compound against Cathepsin G.

Materials:

-

Human Cathepsin G (commercially available)

-

Chromogenic substrate for Cathepsin G (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

In a 96-well plate, add the assay buffer, the compound dilutions, and human Cathepsin G.

-

Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals for 10-15 minutes using a microplate reader.

-

Calculate the reaction velocity for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., A549 human lung carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is designed to quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat them with different concentrations of this compound for a specified time.

-

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of action for this compound.

Experimental Workflow Diagram

Caption: General workflow for investigating the mechanism of action.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. uomosul.edu.iq [uomosul.edu.iq]

- 4. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]